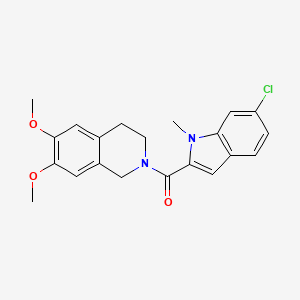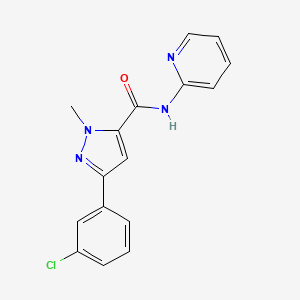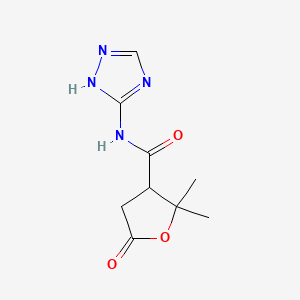![molecular formula C22H21ClN4O2 B10990626 N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-chloro-4-hydroxyquinoline-3-carboxamide](/img/structure/B10990626.png)
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-chloro-4-hydroxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-chloro-4-hydroxyquinoline-3-carboxamide is a complex organic compound that features both benzimidazole and quinoline moieties. These structures are known for their significant biological activities and are often found in pharmaceutical compounds. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-chloro-4-hydroxyquinoline-3-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Quinoline Synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the benzimidazole and quinoline moieties through a suitable linker, such as a pentyl chain, using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-chloro-4-hydroxyquinoline-3-carboxamide has several applications in scientific research:
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
DNA Intercalation: The planar structure of the quinoline moiety allows it to intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: The benzimidazole moiety can inhibit various enzymes by binding to their active sites.
Signal Transduction: The compound can interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-4-hydroxyquinoline-3-carboxamide
- N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-chloro-4-hydroxyquinoline-2-carboxamide
Uniqueness
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-chloro-4-hydroxyquinoline-3-carboxamide is unique due to the specific positioning of the chloro and hydroxy groups on the quinoline ring, which can significantly influence its biological activity and binding affinity to various targets .
Properties
Molecular Formula |
C22H21ClN4O2 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-6-chloro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H21ClN4O2/c23-14-9-10-17-15(12-14)21(28)16(13-25-17)22(29)24-11-5-1-2-8-20-26-18-6-3-4-7-19(18)27-20/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,24,29)(H,25,28)(H,26,27) |
InChI Key |
SPKPTIMOZZVUFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-Pyrrol-1-YL)-3-(3-thienyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B10990546.png)
![6-(Morpholin-4-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B10990550.png)
![N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10990552.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B10990553.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10990579.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B10990581.png)

![N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10990591.png)
![Ethyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10990594.png)



![7-chloro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide](/img/structure/B10990614.png)
![N-[(2S3R)-1-Hydroxy-3-methylpentan-2-YL]-1H4H5H6H7H8H-cyclohepta[C]pyrazole-3-carboxamide](/img/structure/B10990622.png)
